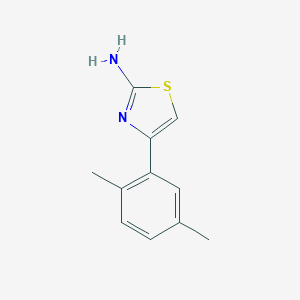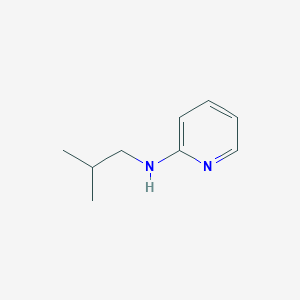
N-(2-methylpropyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylpropyl)pyridin-2-amine, also known as 2-methyl-3-phenylbutan-2-amine, is a chemical compound that belongs to the class of psychoactive substances. It is a derivative of phenethylamine and is commonly referred to as "N-isobutyl-2-pyridylamine" or "N-isobutylpyridinylamine". This compound has gained significant interest in scientific research due to its potential use in treating various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of N-(2-methylpropyl)pyridin-2-amine is not fully understood. However, it is believed to act as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. It may also act as a dopamine reuptake inhibitor, which could contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
N-(2-methylpropyl)pyridin-2-amine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. It has also been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the development of neurodegenerative disorders. Additionally, this compound has been shown to increase the levels of glutathione, which is an antioxidant that protects against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-methylpropyl)pyridin-2-amine in lab experiments include its high potency and selectivity for the NMDA receptor. It is also relatively easy to synthesize and has a low toxicity profile. However, one limitation is that it has not yet been extensively tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on N-(2-methylpropyl)pyridin-2-amine. One area of interest is its potential use in treating other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies could investigate the optimal dosing and administration methods for this compound. Finally, research could also explore the potential for N-(2-methylpropyl)pyridin-2-amine to be used in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of N-(2-methylpropyl)pyridin-2-amine involves the condensation of 2-pyridinecarboxaldehyde with isobutylamine in the presence of a reducing agent. This method provides a high yield of the desired compound and is relatively simple to perform.
Aplicaciones Científicas De Investigación
N-(2-methylpropyl)pyridin-2-amine has been the subject of several scientific studies due to its potential use as a therapeutic agent. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been shown to improve cognitive function in animal models of schizophrenia and depression.
Propiedades
Número CAS |
111098-36-3 |
|---|---|
Nombre del producto |
N-(2-methylpropyl)pyridin-2-amine |
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)pyridin-2-amine |
InChI |
InChI=1S/C9H14N2/c1-8(2)7-11-9-5-3-4-6-10-9/h3-6,8H,7H2,1-2H3,(H,10,11) |
Clave InChI |
AFJQLYUNOLYPON-UHFFFAOYSA-N |
SMILES |
CC(C)CNC1=CC=CC=N1 |
SMILES canónico |
CC(C)CNC1=CC=CC=N1 |
Sinónimos |
2-Pyridinamine,N-(2-methylpropyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




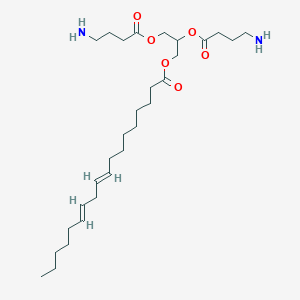

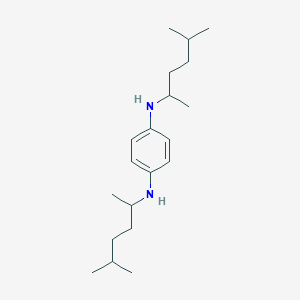


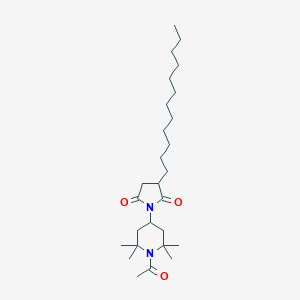
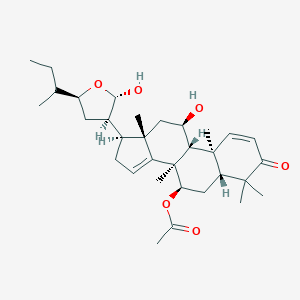
![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)


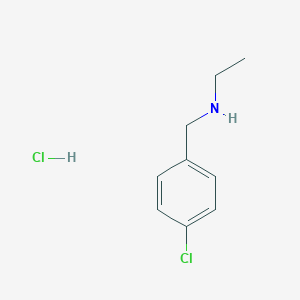
![N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)
